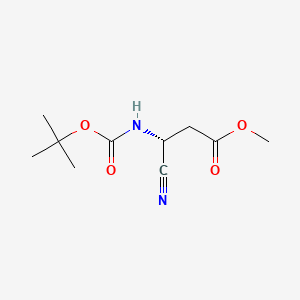
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a cyano group, and a methyl ester group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected amine.
Formation of the Cyano Group: The protected amine is then reacted with a suitable cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA).
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Nucleophilic Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves the following steps:
Protection: The Boc group protects the amino group from unwanted reactions during synthesis.
Activation: The cyano group can be activated for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
類似化合物との比較
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be compared with other similar compounds, such as:
Methyl ®-3-amino-3-cyanopropanoate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl ®-3-((benzyloxycarbonyl)amino)-3-cyanopropanoate: Uses a different protecting group (benzyloxycarbonyl) which is more stable under acidic conditions but requires catalytic hydrogenation for removal.
Methyl ®-3-((methoxycarbonyl)amino)-3-cyanopropanoate: Uses a methoxycarbonyl protecting group, which is less stable compared to the Boc group.
The uniqueness of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate lies in the stability and ease of removal of the Boc protecting group, making it a preferred choice in peptide synthesis and other organic transformations .
特性
分子式 |
C10H16N2O4 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
methyl (3R)-3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1 |
InChIキー |
QVSANTWADHLKOI-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C#N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
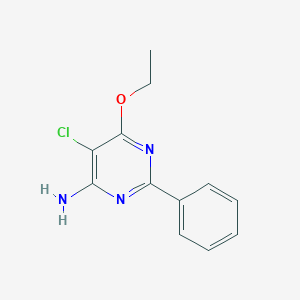
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
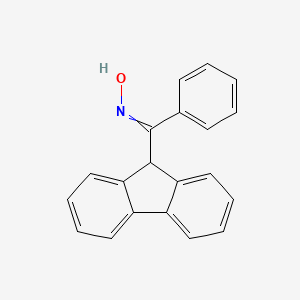
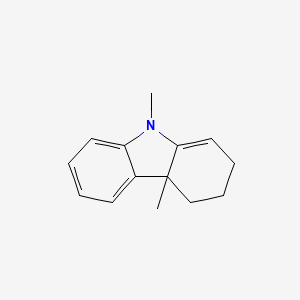
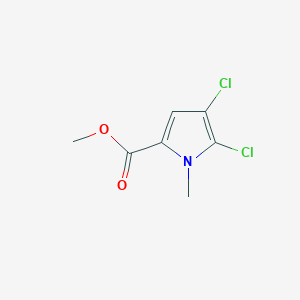
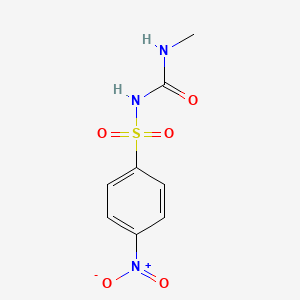
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
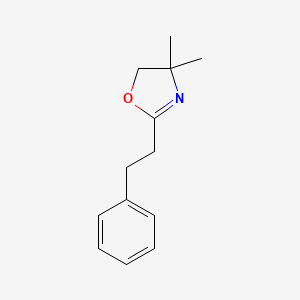

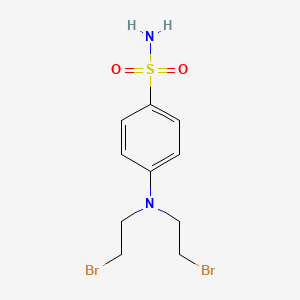
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
